molecular formula C21H20N4O2S2 B2693723 5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021078-32-9

5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2693723
CAS No.: 1021078-32-9
M. Wt: 424.54
InChI Key: CXFNMVLKDUBPAH-UHFFFAOYSA-N
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Description

5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyridazines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolo[4,5-d]pyridazine core, followed by the introduction of the morpholino group and the thiophene ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d]pyridazine derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their chemical and biological properties.

    Morpholino-containing compounds: These compounds contain the morpholino group, which is known for its stability and ability to enhance the solubility of drugs.

    Thiophene derivatives: Compounds containing the thiophene ring are known for their electronic properties and are often used in the development of organic semiconductors.

Uniqueness

The uniqueness of 5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the morpholino group enhances its solubility, while the thiophene ring contributes to its electronic properties, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

5-[(3-methylphenyl)methyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-14-4-2-5-15(12-14)13-25-20(26)18-19(17(23-25)16-6-3-11-28-16)29-21(22-18)24-7-9-27-10-8-24/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFNMVLKDUBPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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